N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide
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Overview
Description
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide is a complex organic compound with a molecular formula of C41H83NO4. This compound belongs to the class of ceramides, which are sphingolipids that play a crucial role in cellular signaling and structural integrity of cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate fatty acids and sphingoid bases.
Condensation Reaction: The fatty acid is condensed with the sphingoid base in the presence of a catalyst, usually a strong acid or base, to form the amide bond.
Hydroxylation: The resulting compound undergoes hydroxylation to introduce hydroxyl groups at specific positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Efficient catalysts are used to speed up the reaction and increase yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives.
Biology: Investigated for its role in cellular signaling and membrane structure.
Medicine: Explored for potential therapeutic applications in treating skin disorders and neurodegenerative diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide involves its interaction with cellular membranes. It integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. The compound targets specific proteins and enzymes, modulating their activity and thereby affecting cellular processes such as apoptosis and differentiation .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide
- **N-[(2S,3R,4E)-1,3-Dihydroxy-4-hexadecen-2-yl]tricosanamide
- **N-[(2S,3R,4E,6R)-1,3,6-Trihydroxy-4-octadecen-2-yl]tricosanamide
Uniqueness
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide is unique due to its specific hydroxylation pattern and long-chain structure, which confer distinct biophysical properties. These features make it particularly effective in modulating membrane dynamics and signaling pathways, setting it apart from other ceramides .
Properties
CAS No. |
67605-84-9 |
---|---|
Molecular Formula |
C41H81NO3 |
Molecular Weight |
636.1 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide |
InChI |
InChI=1S/C41H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(45)42-39(38-43)40(44)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,39-40,43-44H,3-33,35,37-38H2,1-2H3,(H,42,45)/t39-,40+/m0/s1 |
InChI Key |
NAJHAHQNQCNWOP-IOLBBIBUSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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